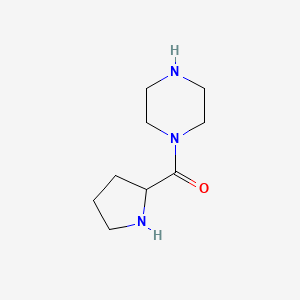

1-Prolylpiperazine

描述

1-Prolylpiperazine (CAS: 199475-39-3), also known as 1-(3-pyrrolidin-1-ylpropyl)-1,4-diazepane, is a homopiperazine derivative characterized by a seven-membered diazepane ring substituted with a pyrrolidinopropyl group. While its exact biological activity remains understudied, structural analogs suggest applications in central nervous system (CNS) targeting or enzyme modulation due to the flexibility of the homopiperazine core and the basicity of the pyrrolidine moiety .

属性

分子式 |

C9H17N3O |

|---|---|

分子量 |

183.25 g/mol |

IUPAC 名称 |

piperazin-1-yl(pyrrolidin-2-yl)methanone |

InChI |

InChI=1S/C9H17N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h8,10-11H,1-7H2 |

InChI 键 |

JYUNMEBZNGEJBM-UHFFFAOYSA-N |

规范 SMILES |

C1CC(NC1)C(=O)N2CCNCC2 |

产品来源 |

United States |

准备方法

Piperazine Core Preparation and Functionalization

Summary Table of Preparation Methods

Analytical and Purification Notes

- Reactions involving LiAlH4 require inert atmosphere and careful quenching.

- Protection groups such as Boc are commonly used to improve selectivity.

- Purification typically involves extraction, filtration, and chromatographic techniques.

- Yields vary widely depending on the specific substituents and reaction conditions.

化学反应分析

Types of Reactions: 1-Prolylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazines.

科学研究应用

1-Prolylpiperazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of 1-Prolylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its intended application. In medicinal chemistry, it is often designed to interact with protein targets, influencing cellular signaling pathways and metabolic processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : Unlike arylpiperazines (e.g., compounds 5–26), 1-Prolylpiperazine’s pyrrolidine substituent introduces a secondary amine, which may enhance solubility and hydrogen-bonding capacity. Aryl groups in analogs like benzylpiperazine increase lipophilicity, favoring blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

- Arylpiperazines : Derivatives with electron-withdrawing groups (e.g., CF₃ in compound 3) exhibit improved metabolic stability, while bulky substituents (e.g., naphthyloxy in ) correlate with antihypertensive effects .

- Pyrrolidine vs. Piperidine: The pyrrolidine group in this compound is less basic than piperidine (pKa ~11 vs.

- Solubility : Homopiperazines generally have higher aqueous solubility than piperazines due to increased ring flexibility, though alkylation (e.g., 1-methylpiperazine) can reduce polarity .

生物活性

1-Prolylpiperazine (1-PP) is a derivative of piperazine, a bicyclic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 1-PP, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications based on recent research findings.

This compound can be characterized by its structural formula, which includes a piperazine ring substituted with a propyl group. This modification enhances its lipophilicity and receptor binding affinity compared to other piperazine derivatives.

Pharmacological Activities

1-PP exhibits a range of biological activities, primarily through its interactions with various neurotransmitter receptors. The following sections summarize key findings from recent studies.

Receptor Interactions

- Dopamine Receptors : 1-PP has been evaluated for its agonistic activity on dopamine receptors, particularly D2 and D3 subtypes. In a study assessing various piperazine derivatives, 1-PP demonstrated notable agonistic effects on D2 receptors with an EC50 value of approximately 0.9 nmol/L, indicating strong receptor affinity .

- Serotonin Receptors : The compound also shows activity at serotonin receptors, particularly the 5-HT1A subtype. Its dual agonism at both D2 and 5-HT1A receptors positions it as a potential candidate for treating neuropsychiatric disorders .

- CXCR4 Antagonism : Recent research highlighted the anti-HIV properties of piperazine derivatives, including 1-PP, through their ability to antagonize the CXCR4 receptor. This action facilitates the mobilization of hematopoietic stem cells, which is crucial in treatments for conditions like non-Hodgkin’s lymphoma .

Antitumor Activity

Several studies have investigated the antitumor potential of piperazine derivatives, including 1-PP. For instance:

- A derivative of 1-PP exhibited significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .

- The compound was found to inhibit cell proliferation and induce apoptosis in breast cancer cell lines, suggesting mechanisms that could be further explored for therapeutic development .

Study on Neuropharmacological Effects

A study conducted on the effects of 1-PP in animal models demonstrated its ability to reduce anxiety-like behaviors through modulation of serotonin and dopamine pathways. The results indicated that administration of 1-PP led to a significant decrease in anxiety scores compared to control groups .

Cancer Treatment Exploration

In vitro studies have shown that 1-PP can induce apoptosis in prostate cancer cells without affecting normal cell viability. The mechanism involves downregulation of anti-apoptotic proteins and activation of caspases . This suggests that 1-PP could serve as a lead compound for developing new cancer therapies.

Data Tables

The following table summarizes the biological activities and receptor affinities of this compound compared to other derivatives:

| Compound | Receptor Type | EC50 (nmol/L) | Activity Type |

|---|---|---|---|

| This compound | D2 | 0.9 | Agonist |

| This compound | 5-HT1A | 2.3 | Agonist |

| Piperazine Derivative X | CXCR4 | Not specified | Antagonist |

| Piperazine Derivative Y | Antitumor | IC50 = 0.52 | Cytotoxic |

常见问题

Basic: What are the standard protocols for synthesizing 1-Prolylpiperazine in laboratory settings?

Methodological Answer:

Synthesis typically involves condensation reactions between proline derivatives and piperazine precursors. Key steps include:

- Precursor activation : Use tert-butyl esters (e.g., tert-butyl 4-phenylpiperazine-1-carboxylate) to stabilize reactive intermediates during coupling reactions .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .

- Validation : Confirm purity via melting point analysis and thin-layer chromatography (TLC) before proceeding to advanced characterization .

Basic: How should researchers handle this compound to ensure laboratory safety?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as piperazine derivatives may release volatile byproducts .

- Waste disposal : Segregate waste into designated containers for halogenated organic compounds and coordinate with certified hazardous waste handlers .

Basic: What analytical techniques are prioritized for characterizing this compound?

Methodological Answer:

- Structural elucidation : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) to confirm stereochemistry and functional groups. Mass spectrometry (MS) for molecular weight validation .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using C18 columns and acetonitrile/water mobile phases .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced: How can researchers optimize reaction yields of this compound under varying catalytic conditions?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, compare palladium-based catalysts vs. organocatalysts in coupling reactions .

- Kinetic monitoring : Employ in-situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation and adjust reaction times .

- Scale-up considerations : Evaluate solvent recovery rates and catalyst recyclability to minimize costs while maintaining >90% yield .

Advanced: How to resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Reproducibility checks : Replicate studies using identical reagents (e.g., Sigma-Aldrich grades) and protocols to isolate variables like impurity profiles .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent polarity effects on bioactivity) .

- Mechanistic studies : Conduct molecular docking simulations to validate hypothesized binding interactions with target receptors, addressing discrepancies in IC₅₀ values .

Advanced: What computational models predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., N-alkylation vs. acylation) .

- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways and byproduct formation .

- Cheminformatics tools : Use platforms like Schrödinger’s Maestro to compare this compound’s reactivity with analogous piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。